Home > Products > Screening Compounds P80187 > Nateglinide Acyl-beta-D-glucuronide
Nateglinide Acyl-beta-D-glucuronide - 183996-85-2

Nateglinide Acyl-beta-D-glucuronide

Catalog Number: EVT-1483171
CAS Number: 183996-85-2
Molecular Formula: C25H35NO9
Molecular Weight: 493.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nateglinide Acyl-β-D-glucuronide is a metabolite of Nateglinide . It has a molecular weight of 493.55 and a molecular formula of C25H35NO9 .

Chemical Reactions Analysis

Nateglinide, the parent compound of Nateglinide Acyl-β-D-glucuronide, is extensively metabolized in the liver and excreted in urine (83%) and feces (10%). The major metabolites possess less activity than the parent compound .

Gemfibrozil 1-O-Acyl-beta-D-glucuronide

Compound Description: Gemfibrozil 1-O-acyl-beta-D-glucuronide (GG) is the major metabolite of Gemfibrozil, a fibrate hypolipidemic agent. [] It is an acyl glucuronide, known for its electrophilic nature and susceptibility to hydrolysis, intramolecular rearrangement, and covalent binding to proteins. [, ] Studies have demonstrated its formation in the liver, followed by biliary excretion and hydrolysis back to Gemfibrozil. []

Relevance: Gemfibrozil 1-O-acyl-beta-D-glucuronide shares the acyl glucuronide structure with Nateglinide Acyl-beta-D-glucuronide. Both compounds are formed via glucuronidation, a major metabolic pathway for drugs containing carboxylic acid groups. The research on Gemfibrozil 1-O-acyl-beta-D-glucuronide, particularly its hepatic disposition and interactions with transport proteins, offers valuable insights into the potential behavior of Nateglinide Acyl-beta-D-glucuronide in vivo. [, , , ]

Probenecid 1-beta-Acyl Glucuronide

Compound Description: Probenecid 1-beta-acyl glucuronide (PRG) represents the primary metabolite of Probenecid, a drug used to treat gout and hyperuricemia. [] Similar to other acyl glucuronides, PRG undergoes rapid acyl migration and readily binds to plasma proteins, potentially contributing to the immunological adverse effects associated with Probenecid. []

Relevance: Both Probenecid 1-beta-acyl glucuronide and Nateglinide Acyl-beta-D-glucuronide belong to the acyl glucuronide class of metabolites. The significant reactivity of PRG, marked by rapid acyl migration and high protein binding affinity, underscores the potential for similar reactivity in Nateglinide Acyl-beta-D-glucuronide. Understanding the stability and reactivity of PRG provides a reference point for investigating the potential toxicological profile of Nateglinide Acyl-beta-D-glucuronide. []

Furosemide Glucuronide

Compound Description: Furosemide Glucuronide (FG) is the primary metabolite of Furosemide, a loop diuretic used to treat hypertension and edema. [] FG exhibits instability in acidic and alkaline environments, undergoing hydrolysis and acyl migration, leading to the formation of various isomers. []

Relevance: The structural similarity of Furosemide Glucuronide to Nateglinide Acyl-beta-D-glucuronide, specifically the presence of the glucuronide moiety, suggests a shared metabolic pathway and potential for similar degradation pathways. The instability of FG and its susceptibility to pH-dependent rearrangement highlight the importance of studying the stability profile of Nateglinide Acyl-beta-D-glucuronide under various physiological conditions. []

Valproic Acid Glucuronide

Compound Description: Valproic Acid Glucuronide is a major metabolite of Valproic acid, a drug used to treat epilepsy and bipolar disorder. [] This acyl glucuronide exhibits pH-dependent rearrangement, leading to the formation of beta-glucuronidase-resistant isomers and lactones. []

Relevance: The shared acyl glucuronide structure between Valproic Acid Glucuronide and Nateglinide Acyl-beta-D-glucuronide points towards common metabolic processing and potential for similar degradation pathways. The observation of pH-dependent rearrangement in Valproic Acid Glucuronide highlights the need to investigate the stability and potential for isomerization of Nateglinide Acyl-beta-D-glucuronide across a range of physiological pH conditions. []

Statin Acyl Glucuronides (Simvastatin, Atorvastatin, Cerivastatin)

Compound Description: Simvastatin (SVA), Atorvastatin (AVA), and Cerivastatin (CVA) are HMG-CoA reductase inhibitors (statins) commonly prescribed to lower cholesterol levels. [] These statins are metabolized to their respective acyl glucuronide conjugates, which can spontaneously cyclize to form inactive lactone forms. []

Relevance: Although structurally distinct from Nateglinide Acyl-beta-D-glucuronide, the statin acyl glucuronides highlight the significance of acyl glucuronide formation as a metabolic pathway for drugs with carboxylic acid groups. This shared metabolic pathway emphasizes the importance of investigating the formation and potential pharmacological or toxicological consequences of Nateglinide Acyl-beta-D-glucuronide in vivo. []

Overview

Nateglinide Acyl-beta-D-glucuronide is a significant metabolite of Nateglinide, an oral antihyperglycemic agent used primarily for managing non-insulin-dependent diabetes mellitus. As a member of the meglitinide class, Nateglinide functions as a short-acting insulin secretagogue, stimulating insulin release from pancreatic beta cells. The acyl-beta-D-glucuronide form is crucial in understanding the pharmacokinetics and metabolism of Nateglinide, particularly regarding its excretion and potential toxicological effects .

Source

Nateglinide Acyl-beta-D-glucuronide is synthesized through the conjugation of Nateglinide with glucuronic acid, typically facilitated by UDP-glucuronosyltransferase enzymes found in the liver. This metabolic process is essential for drug clearance and affects the pharmacological profile of Nateglinide .

Classification

This compound falls under the category of acyl glucuronides, which are formed during the metabolism of various drugs. Acyl glucuronides are known to play roles in drug detoxification and elimination processes.

Synthesis Analysis

Methods

The synthesis of Nateglinide Acyl-beta-D-glucuronide involves enzymatic conjugation. The primary method utilizes UDP-glucuronosyltransferase enzymes to facilitate the transfer of glucuronic acid to Nateglinide. This reaction can be optimized using high-performance liquid chromatography (HPLC) for purification purposes .

Technical Details

The reaction conditions typically require controlled temperatures and pH levels to ensure optimal enzyme activity. The resulting product is then isolated through chromatographic techniques, ensuring high purity for further analysis and applications .

Molecular Structure Analysis

Structure

Nateglinide Acyl-beta-D-glucuronide consists of a Nateglinide backbone linked to a glucuronic acid moiety. The structural formula can be represented as follows:

C19H28N2O6\text{C}_{19}\text{H}_{28}\text{N}_2\text{O}_6

Data

The molecular weight of Nateglinide Acyl-beta-D-glucuronide is approximately 372.44 g/mol. Its structural features include functional groups characteristic of both the parent drug and the glucuronic acid component, which influence its solubility and reactivity .

Chemical Reactions Analysis

Reactions

Nateglinide Acyl-beta-D-glucuronide participates in several chemical reactions:

  • Hydrolysis: This reaction cleaves the glucuronide moiety, regenerating Nateglinide and glucuronic acid.
  • Oxidation: The compound can undergo oxidation, leading to various oxidized metabolites.
  • Substitution: The glucuronide group may be replaced by other functional groups under specific conditions.

Technical Details

Common reagents for these reactions include acids and bases for hydrolysis, while oxidation may involve oxidizing agents such as potassium permanganate or chromium trioxide. The products formed from these reactions are critical for understanding the compound's metabolic pathways and potential interactions with other drugs.

Mechanism of Action

Process

Nateglinide Acyl-beta-D-glucuronide acts primarily as a metabolite rather than an active pharmacological agent. Its formation is crucial in regulating the pharmacokinetics of Nateglinide, particularly influencing its duration of action and elimination from the body.

Data

The mechanism by which Nateglinide exerts its effects involves binding to beta cells in the pancreas, leading to increased insulin secretion in response to glucose levels. This process is mediated by the closure of ATP-sensitive potassium channels, resulting in membrane depolarization and subsequent calcium influx that stimulates insulin release .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents due to its polar nature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of acyl groups, making it susceptible to hydrolysis and substitution reactions .
Applications

Nateglinide Acyl-beta-D-glucuronide has several scientific applications:

  • Pharmacokinetics Studies: Used to investigate the metabolism and excretion pathways of Nateglinide.
  • Toxicology Research: Analyzed for potential toxic effects, including its ability to form protein adducts that may lead to adverse drug reactions.
  • Drug Development: Important in understanding metabolic pathways for developing new drugs within the meglitinides class .
Introduction to Nateglinide Acyl-beta-D-glucuronide

Definition and Structural Classification

Nateglinide Acyl-beta-D-glucuronide (CAS 183996-85-2) is the predominant glucuronide conjugate metabolite formed during the Phase II metabolism of the antidiabetic drug nateglinide. Chemically classified as an acyl glucuronide, it results from the covalent linkage of glucuronic acid to the carboxylic acid group of nateglinide via an ester bond. Its molecular formula is C25H35NO9, with a molecular weight of 493.5 g/mol [1] [5] [6].

The structure comprises two core components:

  • The nateglinide moiety: Derived from the parent drug, featuring a trans-4-isopropylcyclohexanecarboxylic acid group linked to D-phenylalanine.
  • The D-glucuronic acid moiety: Connected via a β-configuration glycosidic bond at the C1 position, with preserved hydroxyl groups at C2, C3, and C4, and a carboxylic acid at C6 [1] [6].

Stereochemistry is critical, as evidenced by the isomeric SMILES notation:CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O [1]. This configuration ensures specific interactions with metabolic enzymes and transport proteins.

Table 1: Key Molecular Properties of Nateglinide Acyl-beta-D-glucuronide

PropertyValue
CAS Number183996-85-2
IUPAC Name(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxyoxane-2-carboxylic acid
Molecular FormulaC25H35NO9
Molecular Weight493.5 g/mol
InChI KeyYTIRWNSTJVSCRW-AAJXCADTSA-N
Metabolic Reaction TypeAcyl glucuronidation

Role in Nateglinide Pharmacokinetics

Nateglinide Acyl-beta-D-glucuronide is the terminal metabolite in nateglinide’s biotransformation pathway, governing the drug’s elimination kinetics. The parent drug nateglinide undergoes rapid absorption (Tmax = 1 hour) and extensive hepatic metabolism, primarily mediated by cytochrome P450 isoforms CYP2C9 (70%) and CYP3A4 (30%) [3] [7]. Hydroxylated intermediates from Phase I metabolism subsequently undergo glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes, forming the acyl glucuronide conjugate [1] [7].

This metabolite directly influences nateglinide’s pharmacokinetic profile:

  • Elimination Half-life: While nateglinide itself has a short half-life (1.5–1.8 hours), glucuronidation accelerates its systemic clearance, with 83% of administered dose excreted renally as metabolites [3] [8].
  • Food-Dependent Absorption: Glucuronide formation efficiency increases when nateglinide is administered 0–30 minutes before meals, correlating with higher insulinotropic synergy [3] [4].
  • Drug Interactions: Unlike repaglinide, nateglinide’s glucuronidation is minimally affected by CYP2C9 inhibitors. Coadministration with gemfibrozil and itraconazole increases nateglinide AUC by only 47% (vs. 19-fold for repaglinide), attributed to its dual metabolic pathways [7].

Table 2: Metabolic Pathway of Nateglinide to Its Acyl Glucuronide

PhaseReaction TypePrimary EnzymesKey Metabolites
IHydroxylationCYP2C9, CYP3A4Hydroxylated nateglinide isomers
IIAcyl glucuronidationUGT1A1, UGT1A3, UGT1A9Nateglinide Acyl-beta-D-glucuronide
ExcretionRenal clearanceOAT transportersUrine (83%), Feces (10%)

Significance in Drug Metabolism and Detoxification

Acyl glucuronidation is a fundamental detoxification mechanism for carboxylic acid-containing drugs like nateglinide. This reaction enhances water solubility by introducing ionizable carboxyl groups from glucuronic acid, facilitating biliary and renal excretion [1] [6]. Nateglinide Acyl-beta-D-glucuronide exhibits negligible pharmacological activity compared to the parent drug, effectively terminating nateglinide’s insulin-secreting action and preventing prolonged hypoglycemia [1] [4].

The metabolite’s detoxification role is underscored by two key biological properties:

  • Reactive Potential: Acyl glucuronides can undergo intramolecular rearrangement (acyl migration), forming reactive aldehydes that may covalently bind proteins. However, nateglinide’s glucuronide shows low adduct formation due to steric hindrance from its bulky cyclohexyl group [1] [6].
  • Transporter Interactions: It is a substrate for organic anion transporter (OAT) proteins in renal tubules, enabling active secretion into urine. This process prevents systemic accumulation, even in mild hepatic impairment [3] [7].

Compared to other meglitinides, nateglinide’s detoxification is highly efficient. Repaglinide (another meglitinide) relies more on CYP-mediated oxidation than glucuronidation, making it vulnerable to CYP inhibition. Nateglinide’s dependence on UGTs provides a "metabolic buffer" against enzyme inhibition, enhancing its safety profile in polypharmacy scenarios [4] [7].

Table 3: Comparative Detoxification Profiles of Meglitinide Drugs

ParameterNateglinideRepaglinide
Primary Metabolic RouteCYP2C9/3A4 → GlucuronidationCYP2C8/3A4 oxidation
Major MetaboliteAcyl-beta-D-glucuronideDicarboxylic acid
Protein Binding98%98%
Enzyme Inhibition VulnerabilityLow (dual CYP/UGT pathways)High (CYP-dependent)
Renal Excretion83%8% (primarily biliary)

Concluding Remarks

Nateglinide Acyl-beta-D-glucuronide exemplifies the critical role of Phase II metabolism in modulating drug efficacy and safety. Its structure-specific formation and excretion mechanisms ensure rapid termination of nateglinide’s insulinotropic effects while minimizing off-target interactions. Further research into its interactions with hepatic UGT isoforms and renal transporters could optimize therapeutic strategies for diabetic patients with metabolic comorbidities.

Properties

CAS Number

183996-85-2

Product Name

Nateglinide Acyl-beta-D-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxyoxane-2-carboxylic acid

Molecular Formula

C25H35NO9

Molecular Weight

493.5 g/mol

InChI

InChI=1S/C25H35NO9/c1-13(2)15-8-10-16(11-9-15)22(30)26-17(12-14-6-4-3-5-7-14)24(33)35-25-20(29)18(27)19(28)21(34-25)23(31)32/h3-7,13,15-21,25,27-29H,8-12H2,1-2H3,(H,26,30)(H,31,32)/t15?,16?,17-,18+,19+,20-,21+,25+/m1/s1

InChI Key

YTIRWNSTJVSCRW-AAJXCADTSA-N

SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Synonyms

N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalanine β-D-Glucopyranuronic Acid; Nateglinide Acyl Glucuronide;

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.